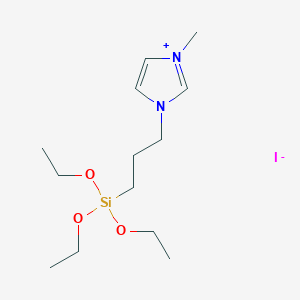
3-(Benzyloxy)-o-toluidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzyloxy)-o-toluidine hydrochloride, also known as 3-BOT-HCl, is an organic compound used in synthetic organic chemistry. It is a derivative of o-toluidine, a type of aromatic amine, and is used as a reagent in various syntheses. 3-BOT-HCl is known to be a useful reagent due to its reactivity and availability. It is used in the synthesis of various compounds, including drugs and other organic molecules.
Mecanismo De Acción
3-(Benzyloxy)-o-toluidine hydrochloride is a reagent used in various synthetic organic chemistry reactions. It is used as a nucleophile in nucleophilic substitution reactions, and as an electrophile in electrophilic addition reactions. It is also used in the synthesis of various compounds, including drugs and other organic molecules.
Biochemical and Physiological Effects
3-(Benzyloxy)-o-toluidine hydrochloride is an organic compound used in synthetic organic chemistry and is not known to have any biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(Benzyloxy)-o-toluidine hydrochloride in laboratory experiments is its availability and reactivity. It is a relatively inexpensive reagent and can be easily obtained from chemical suppliers. It is also a highly reactive reagent and can be used in a wide variety of reactions. However, it is also a highly toxic compound and should be handled with caution.
Direcciones Futuras
The use of 3-(Benzyloxy)-o-toluidine hydrochloride in synthetic organic chemistry is an important and growing field. Future research should focus on developing new and improved syntheses using this reagent, as well as exploring its potential applications in the synthesis of other compounds, such as drugs and other organic molecules. Additionally, research should be conducted on the safety and toxicity of this reagent, as well as its potential environmental impacts. Finally, research should be conducted on the potential applications of 3-(Benzyloxy)-o-toluidine hydrochloride in other fields, such as industrial and biomedical applications.
Métodos De Síntesis
3-(Benzyloxy)-o-toluidine hydrochloride can be synthesized through a three-step process. The first step involves the reaction of o-toluidine with benzyl bromide, which yields the corresponding benzyl-substituted o-toluidine. The second step involves the reaction of the benzyl-substituted o-toluidine with sodium hydroxide, which yields the corresponding 3-(Benzyloxy)-o-toluidine hydrochloride. The third step involves the reaction of the 3-(Benzyloxy)-o-toluidine hydrochloride with hydrochloric acid, which yields the final product.
Aplicaciones Científicas De Investigación
3-(Benzyloxy)-o-toluidine hydrochloride is an important reagent in synthetic organic chemistry and is used in the synthesis of various compounds. It is used in the synthesis of drugs, such as antibiotics and antivirals, as well as in the synthesis of other organic molecules, such as dyes and pigments. It is also used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of catalysts and other catalytic materials.
Propiedades
IUPAC Name |
2-methyl-3-phenylmethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12;/h2-9H,10,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLAIAJBMKSLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-o-toluidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

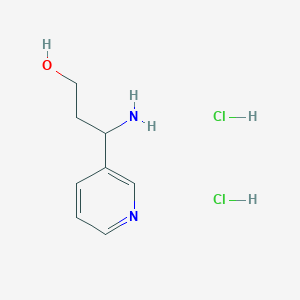
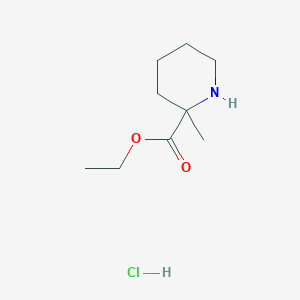
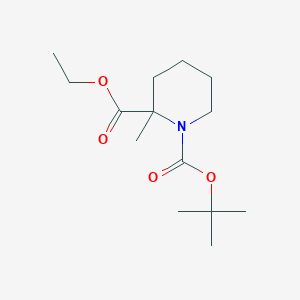
![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)

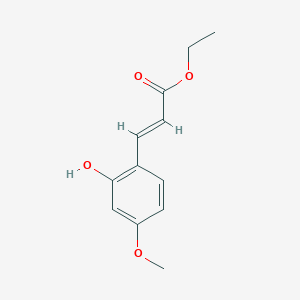
![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)




![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)

